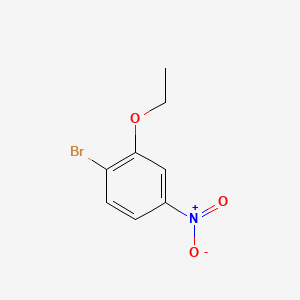

1-Bromo-2-ethoxy-4-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2-ethoxy-4-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 . It is also known by its IUPAC name, 1-bromo-2-ethoxy-4-nitrobenzene . The compound is typically stored in a refrigerator and appears as a white to yellow to pale-brown powder or crystals .

Molecular Structure Analysis

The InChI code for 1-Bromo-2-ethoxy-4-nitrobenzene is 1S/C8H8BrNO3/c1-2-13-8-5-6 (10 (11)12)3-4-7 (8)9/h3-5H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

1-Bromo-2-ethoxy-4-nitrobenzene has a molecular weight of 246.06 . It appears as a white to yellow to pale-brown powder or crystals . The compound is typically stored in a refrigerator .Aplicaciones Científicas De Investigación

Organic Synthesis

1-Bromo-2-ethoxy-4-nitrobenzene

is used in organic synthesis . It can react with 2-methylamino-benzoic acid to produce N-methyl-N-(2-nitro-phenyl)-anthranilic acid . Unfortunately, the specific experimental procedures and technical details for this reaction are not provided in the source.

Organic Polymer Solar Cells

A study was conducted on the performance of organic polymer solar cells with the addition of 1-Bromo-2-ethoxy-4-nitrobenzene to the active layer based on P3HT/PCBM . The study involved doping 1-Bromo-2-ethoxy-4-nitrobenzene with different doses in the P3HT/PCBM active layer . The performance parameters, absorption intensity, external quantum efficiency, fluorescence intensity, morphology characterization, and transient absorption of devices under different doses were comparatively analyzed .

Reactions at the Benzylic Position

1-Bromo-2-ethoxy-4-nitrobenzene can undergo reactions at the benzylic position, which are very important for synthesis problems . For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . However, the specific experimental procedures and technical details for these reactions are not provided in the source .

Nitro Compounds

1-Bromo-2-ethoxy-4-nitrobenzene is a nitro compound, a very important class of nitrogen derivatives . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Unfortunately, the specific experimental procedures and technical details for these reactions are not provided in the source .

Laboratory Chemicals

1-Bromo-2-ethoxy-4-nitrobenzene is used as a laboratory chemical . It can be used in various laboratory experiments and procedures . However, the specific experimental procedures and technical details for these uses are not provided in the source .

Synthesis of 1-Bromo-4-nitrobenzene

1-Bromo-2-ethoxy-4-nitrobenzene can be used in the synthesis of 1-Bromo-4-nitrobenzene . The nitronium ion will react with bromobenzene primarily at the ortho and para positions to form two products, 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene . However, the specific experimental procedures and technical details for this synthesis are not provided in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Propiedades

IUPAC Name |

1-bromo-2-ethoxy-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALXYXWTUXLPBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628580 |

Source

|

| Record name | 1-Bromo-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-ethoxy-4-nitrobenzene | |

CAS RN |

423165-33-7 |

Source

|

| Record name | 1-Bromo-2-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3'-Bipyridin]-6-amine](/img/structure/B1290270.png)

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)